molecular formula C20H18N4O2S B2481918 4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile CAS No. 2380189-16-0

4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B2481918
CAS No.: 2380189-16-0
M. Wt: 378.45
InChI Key: TUCJPVKFGYOPIA-UHFFFAOYSA-N
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Description

4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, an azetidine ring, and a benzonitrile group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides and nitriles, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying and potentially treating various conditions.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile: shares similarities with other benzodiazole and azetidine derivatives, which also feature these ring structures.

    Benzodiazole derivatives: Known for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

    Azetidine derivatives: Often used in the synthesis of pharmaceuticals due to their unique ring structure and reactivity.

Uniqueness

What sets this compound apart is its combination of these two ring systems with a sulfonyl and benzonitrile group, providing a unique set of chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c21-11-14-5-9-17(10-6-14)27(25,26)23-12-16(13-23)24-19-4-2-1-3-18(19)22-20(24)15-7-8-15/h1-6,9-10,15-16H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCJPVKFGYOPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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